3-Tert-butyl-2-(cyclopropylmethyl)phenol
Description
3-Tert-butyl-2-(cyclopropylmethyl)phenol is a phenolic compound characterized by a tert-butyl group at the 3-position and a cyclopropylmethyl substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol. The tert-butyl group contributes steric bulk and hydrophobicity, while the cyclopropylmethyl moiety introduces conformational rigidity and moderate lipophilicity due to the cyclopropane ring’s unique electronic properties. This compound is of interest in medicinal chemistry, particularly in opioid receptor modulation, where structural analogs demonstrate balanced agonist-antagonist activity .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-tert-butyl-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-5-4-6-13(15)11(12)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
NMFBSZMXDLZEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-(cyclopropylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Tert-butyl-2-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The tert-butyl and cyclopropylmethyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-tert-butyl-2-(cyclopropylmethyl)phenol and related phenolic derivatives:
Key Research Findings
Bioisosteric Effects of Cyclopropylmethyl vs. n-Butyl In σ1 and D1 receptor binding studies, the cyclopropylmethyl group in this compound analogs demonstrated Ki = 12 nM, comparable to the n-butyl analog (Ki = 13 nM) . The cyclopropylmethyl group acts as a less hydrophobic bioisostere, maintaining affinity while improving metabolic stability due to reduced oxidative degradation .
Impact of Phenolic Hydroxyl Group Removal of the phenolic hydroxyl group in related compounds (e.g., conversion to methyl ether) reduces opioid receptor affinity by 2–22-fold, confirming the hydroxyl’s critical role in hydrogen bonding .
Structural Analogues in Opioid Pharmacology Compounds combining tert-butyl and cyclopropylmethyl substituents exhibit pure antagonist activity at opioid receptors, contrasting with mixed agonist-antagonist profiles seen in simpler phenolic derivatives (e.g., pentazocine) .
Electronic and Steric Effects The trifluoromethyl group in 4-tert-butyl-2-(trifluoromethyl)phenol increases acidity (pKa ~8.5 vs. ~10.3 for tert-butylphenol), enhancing solubility in polar media but reducing CNS penetration compared to cyclopropylmethyl analogs .
Data Table: Receptor Binding Affinities
| Compound | σ1 Receptor Ki (nM) | D1 Receptor Ki (nM) | Opioid Receptor Activity |
|---|---|---|---|
| This compound analog | 12 | 18 | Pure antagonist |
| n-Butyl analog (no cyclopropane) | 13 | 20 | Partial agonist |
| Hydroxypropyl analog | 53 | 75 | No significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
